molecular formula C23H20ClFN4O2 B2435508 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-3-carboxamide CAS No. 1112429-19-2

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-3-carboxamide

Cat. No.: B2435508
CAS No.: 1112429-19-2
M. Wt: 438.89
InChI Key: GWWWNHZZKHJFPK-UHFFFAOYSA-N
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Description

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H20ClFN4O2 and its molecular weight is 438.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Agents

  • Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Properties : A study by Abu‐Hashem et al. (2020) on benzodifuranyl derivatives demonstrates the synthesis of novel compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • GyrB Inhibitors Against Mycobacterium Tuberculosis : Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrids as novel Mycobacterium tuberculosis GyrB ATPase inhibitors, showcasing the role of such compounds in targeting bacterial enzymes for antituberculosis activity (Jeankumar et al., 2013).

Antineoplastic Agents

  • Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : Gong et al. (2010) investigated the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients, providing insights into the metabolic pathways of such compounds in human subjects, which could inform the development of similar therapeutic agents (Gong, Chen, Deng, & Zhong, 2010).

NMDA Receptor Antagonists

  • Pharmacology of CERC‐301 : Garner et al. (2015) explored the pharmacodynamic and pharmacokinetic properties of CERC‐301, an NMDA receptor antagonist, highlighting its application in major depressive disorder research and providing a foundation for dose selection in clinical trials (Garner et al., 2015).

Antipsychotic Agents

  • Evaluation of Heterocyclic Carboxamides : Norman et al. (1996) synthesized and evaluated heterocyclic analogues for potential antipsychotic properties, indicating the importance of such structures in developing treatments for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2-chloro-4-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O2/c24-18-10-16(25)8-7-14(18)11-26-23(30)15-4-3-9-29(12-15)22-21-20(27-13-28-22)17-5-1-2-6-19(17)31-21/h1-2,5-8,10,13,15H,3-4,9,11-12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWWNHZZKHJFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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